6-Chloro-2-(trifluoromethyl)nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

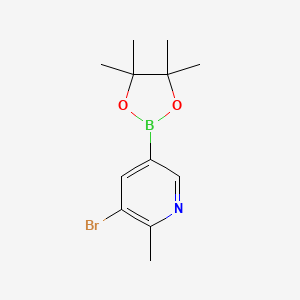

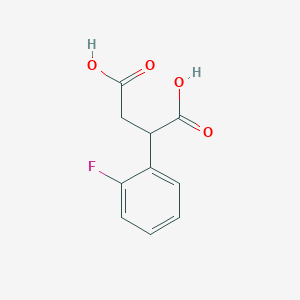

6-Chloro-2-(trifluoromethyl)nicotinonitrile, commonly referred to as 6-Cl-2-TFMNN, is an organic compound that is used in a variety of scientific research applications. The compound is a nitrile, a type of organic compound that is derived from the addition of a nitrile group to a molecule. 6-Cl-2-TFMNN is a colorless, odorless solid that is insoluble in water. It is highly soluble in many organic solvents, such as ethanol and acetone. The compound has a melting point of 140-142°C and a boiling point of 302-304°C.

Wissenschaftliche Forschungsanwendungen

Regioselective Amination

- Highly Regioselective Palladium-Catalyzed C2-Amination: A study explored the use of palladium(0) for highly regioselective C-2 amination of 4,6-dichloronicotinonitrile. This process led to the synthesis of 4-chloro-6-anilino nicotinonitrile compounds, showcasing a method for selective functionalization of the nicotinonitrile scaffold, which could be applicable in the synthesis of complex organic molecules (Delvare, Koza, & Morgentin, 2011).

Novel Heterocyclic Compounds

- Synthesis of Pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine Ring System: Research demonstrated the reaction of 2-chloronicotinonitrile with thioureas to synthesize new ring systems, offering potential pathways for creating novel heterocyclic compounds with diverse applications (Coppola & Shapiro, 1981).

Synthesis of Anti-infective Agents

- Development of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: A safe and economical synthesis process was reported for this compound, an intermediate in the synthesis of novel anti-infective agents, highlighting its role in pharmaceutical manufacturing (Mulder et al., 2013).

Antiproliferative Activity

- Synthesis of Novel Antineoplastic Agents: Utilizing nicotinonitrile derivatives as scaffolds, researchers synthesized new compounds with potential cytotoxic effects against various cancer cell lines, indicating its application in developing anticancer therapies (El‐sayed, Elsayed, & Amr, 2021).

Antibacterial Activity

- Microwave-assisted Synthesis for MRSA and VRE Inhibition: A study reported on the efficient preparation of nicotinonitrile-linked hybrids showing significant antibacterial activity, especially against MRSA and VRE strains, underscoring its potential in addressing resistant bacterial infections (Mekky & Sanad, 2022).

Luminescent Materials

- Synthesis and Photophysical Studies: A nicotinonitrile derivative was synthesized and studied for its blue light emitting properties, indicating its application in the development of luminescent materials and optical devices (Ahipa, Kamath, Kumar, & Adhikari, 2014).

Wirkmechanismus

Target of Action

This compound is a unique chemical and is provided to early discovery researchers as part of a collection of unique chemicals

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Chloro-2-(trifluoromethyl)nicotinonitrile are not well-studied. Its impact on bioavailability is also unknown. It’s important to note that these properties can significantly affect the compound’s therapeutic potential .

Eigenschaften

IUPAC Name |

6-chloro-2-(trifluoromethyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2/c8-5-2-1-4(3-12)6(13-5)7(9,10)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOOOWSRQHMRAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C#N)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride](/img/no-structure.png)

![Ethyl 4-(4-bromophenyl)-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2770488.png)

![6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2770493.png)

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(1-cyclobutyl-2,2-difluorocyclopropyl)methanone;hydrochloride](/img/structure/B2770494.png)